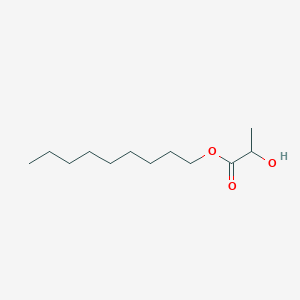

Nonyl 2-hydroxypropanoate

Description

Nonyl 2-hydroxypropanoate is an ester derived from 2-hydroxypropanoic acid (lactic acid) and a nonyl alcohol (C₉H₁₉OH). These analogs are utilized in diverse applications, including food flavoring, pharmaceuticals, and industrial processes .

Synthesis routes for this compound likely mirror methods used for other esters, such as acid-catalyzed esterification of lactic acid with nonyl alcohol or transesterification reactions . Its extended alkyl chain suggests lower volatility and higher lipophilicity compared to shorter-chain analogs, which may influence its suitability in sustained-release formulations or hydrophobic coatings.

Properties

CAS No. |

90053-57-9 |

|---|---|

Molecular Formula |

C12H24O3 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

nonyl 2-hydroxypropanoate |

InChI |

InChI=1S/C12H24O3/c1-3-4-5-6-7-8-9-10-15-12(14)11(2)13/h11,13H,3-10H2,1-2H3 |

InChI Key |

XYQKYLPARUIQOX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC(=O)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonyl 2-hydroxypropanoate can be synthesized through the esterification reaction between nonanol and lactic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

C9H19OH+CH3CH(OH)COOH→C9H19OCOCH(OH)CH3+H2O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester. The reaction conditions, such as temperature and catalyst concentration, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Nonyl 2-hydroxypropanoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of nonanol and lactic acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: Nonanol and lactic acid.

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Nonyl 2-hydroxypropanoate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of nonyl 2-hydroxypropanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release nonanol and lactic acid, which can then participate in metabolic processes. The compound’s effects on biological systems may be mediated through its interaction with enzymes and receptors involved in lipid metabolism and energy production.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-Hydroxypropanoate

- Structure/Formula : C₅H₁₀O₃ (MW: 118.13 g/mol).

- Occurrence : Found in alcoholic beverages like mezcal and whisky, contributing to flavor profiles .

- Volatility : Exhibits moderate volatility during distillation, with concentrations peaking in the heart fraction of whisky distillation due to column heating dynamics .

- Applications : Primarily used as a flavoring agent.

Methyl and n-Butyl 2-Hydroxypropanoate

- Structure/Formula : Methyl (C₄H₈O₃, MW: 104.10 g/mol); n-Butyl (C₇H₁₄O₃, MW: 146.18 g/mol).

- Biological Activity: Methyl 2-hydroxypropanoate, isolated from Ranunculus ternatus, exhibits anti-tuberculosis activity. A 1:1 mixture with gallic acid enhances efficacy, suggesting synergistic interactions .

- Applications : Pharmaceutical research for tuberculosis treatment.

2-Phenoxyethyl 2-Hydroxypropanoate

- Structure/Formula : C₁₁H₁₄O₄ (MW: 210.23 g/mol).

- Synthesis: High-yield routes involve esterification of lactic acid with phenoxyethanol, optimized via computational analysis .

- Applications: Potential use in polymer or adhesive industries due to its aromatic moiety.

Nonyl 2-Hydroxypropanoate (Inferred Properties)

- Structure/Formula : C₁₂H₂₄O₃ (MW: 216.32 g/mol).

- Volatility: Expected to be lower than ethyl/methyl analogs due to the long nonyl chain, reducing evaporation rates.

- Solubility : Highly lipophilic, likely immiscible in water but soluble in organic solvents.

- Applications: Potential surfactant, emollient, or carrier in controlled-release systems.

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Volatility | Water Solubility |

|---|---|---|---|---|

| This compound | C₁₂H₂₄O₃ | 216.32 | Low | Insoluble |

| Ethyl 2-hydroxypropanoate | C₅H₁₀O₃ | 118.13 | Moderate | Slightly soluble |

| Methyl 2-hydroxypropanoate | C₄H₈O₃ | 104.10 | High | Soluble |

| n-Butyl 2-hydroxypropanoate | C₇H₁₄O₃ | 146.18 | Low | Insoluble |

| 2-Phenoxyethyl 2-hydroxypropanoate | C₁₁H₁₄O₄ | 210.23 | Low | Insoluble |

Research Findings and Implications

- Volatility Trends: Longer alkyl chains (e.g., nonyl) reduce volatility, as observed in n-butyl and phenoxyethyl analogs . This property favors applications requiring thermal stability.

- Biological Activity: Shorter-chain esters like methyl derivatives show higher bioactivity, possibly due to better membrane permeability. Nonyl’s bulk may limit efficacy in drug delivery but enhance surfactant properties .

- Industrial Use: Phenoxyethyl and nonyl esters are candidates for polymer industries, leveraging their structural rigidity and hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.